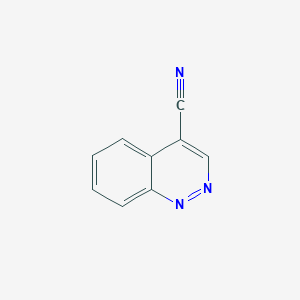

cinnoline-4-carbonitrile

Description

BenchChem offers high-quality cinnoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cinnoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cinnoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKALQBBFRXNOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343927 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-90-9 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cinnoline-4-carbonitrile: Molecular Architecture and Synthetic Utility

Topic: Cinnoline-4-carbonitrile: Basic Properties, Structure, and Synthetic Utility Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

Cinnoline-4-carbonitrile (CAS: 16470-90-9) is a fused bicyclic heteroaromatic compound belonging to the benzopyridazine class.[1] Distinguished by the presence of a cyano (nitrile) group at the C4 position of the cinnoline ring, this scaffold serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antibacterial agents.

This guide provides a rigorous analysis of its physicochemical properties, electronic structure, and validated synthetic protocols, offering researchers a roadmap for utilizing this moiety in high-value chemical transformations.

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | Cinnoline-4-carbonitrile | Alternate: 4-Cyanocinnoline |

| CAS Number | 16470-90-9 | |

| Molecular Formula | C₉H₅N₃ | |

| Molecular Weight | 155.16 g/mol | |

| Physical State | Solid (Crystalline needles) | Typically yellow to brownish-yellow |

| Melting Point | 138–140 °C | Recrystallized from hexane/ethanol |

| Solubility | DMSO, DMF, Chloroform | Sparingly soluble in water; soluble in hot ethanol |

| pKa (Conjugate Acid) | ~0.5 – 1.5 (Estimated) | Significantly lower than cinnoline (pKa 2.[2][3]64) due to electron-withdrawing CN group |

Molecular Architecture & Electronic Properties

Structural Analysis

The cinnoline core consists of a benzene ring fused to a pyridazine ring. The introduction of a nitrile group at C4 fundamentally alters the electronic landscape of the heterocycle compared to the parent cinnoline.

-

N-N Bond Character: The N1=N2 bond retains significant double-bond character, but the electron-withdrawing nature of the C4-nitrile group decreases electron density across the pyridazine ring.

-

Dipole Moment: The vector of the nitrile group aligns with the inherent dipole of the diaza-heterocycle, creating a highly polarized system susceptible to nucleophilic attack.

Electronic Effects (Hammett & Resonance)

The cyano group exerts both a strong inductive (-I) and mesomeric (-M) effect.

-

Basicity Reduction: The basicity of N1 and N2 is drastically reduced compared to unsubstituted cinnoline. Protonation, if it occurs, typically favors N2 due to the steric shielding of N1 by the peri-hydrogen (H8) and the electronic deactivation at C4.

-

Electrophilicity: The C4 position is electron-deficient, but the nitrile group makes the ring highly deactivated towards electrophilic aromatic substitution (SEAr). Conversely, the system becomes activated toward nucleophilic aromatic substitution (SNAr) at the C3 position or displacement of the nitrile itself under forcing conditions.

Synthetic Pathways[2][4][5][6]

Two primary routes are established for the synthesis of Cinnoline-4-carbonitrile: the Dehydration of Oximes (preferred for scale) and Nucleophilic Substitution (Rosenmund-von Braun) .

Pathway A: Dehydration of Cinnoline-4-carbaldehyde Oxime

This method is favored for its operational simplicity and avoidance of heavy metal cyanides.

Mechanism: 4-Methylcinnoline is oxidized to the aldehyde, converted to the oxime, and dehydrated to the nitrile.

Figure 1: Stepwise synthesis of Cinnoline-4-carbonitrile via oxime dehydration.[3]

Pathway B: Rosenmund-von Braun Reaction

Direct cyanation of 4-chlorocinnoline using copper(I) cyanide. This route is shorter but requires handling toxic cyanides and high temperatures.

-

Precursor: 4-Chlorocinnoline (readily available from 4-hydroxycinnoline).

-

Reagents: CuCN, DMF or NMP, reflux.

-

Note: Requires rigorous purification to remove copper salts which can chelate to the cinnoline nitrogens.

Detailed Experimental Protocol

Method: Dehydration of 4-(Hydroxyiminomethyl)cinnoline (Pathway A)

Materials

-

Cinnoline-4-carbaldehyde oxime (dried thoroughly)

-

Acetic Anhydride (Reagent grade, >99%)

-

Sodium acetate (anhydrous) - Optional catalyst

-

Hexane (for recrystallization)[4]

Procedure

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with Cinnoline-4-carbaldehyde oxime (1.0 eq) . Add Acetic Anhydride (10-15 volumes) .

-

Reaction: Heat the mixture to reflux (approx. 140°C) with stirring. Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes) for the disappearance of the polar oxime spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride. Caution: Use a trap for acidic vapors.

-

Neutralize the residue with saturated NaHCO₃ solution (careful, CO₂ evolution).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Hexane or a Hexane/Ethanol mixture.

-

Yield: Expect 65–80% yield of yellow needles (MP: 138–140°C).

Reactivity & Applications in Drug Design

Functional Group Transformations

The C4-nitrile is a versatile handle for medicinal chemistry:

-

Hydrolysis: Acidic hydrolysis (H₂SO₄/H₂O) yields Cinnoline-4-carboxylic acid , a bioisostere of quinoline-4-carboxylic acids (e.g., antibacterial quinolones).

-

Reduction: Catalytic hydrogenation (Raney Ni) or LiAlH₄ reduction yields (Cinnolin-4-yl)methanamine , a precursor for amide coupling.

-

Cyclization: Reaction with azides yields Tetrazolo-cinnolines , valuable for exploring metabolic stability.

Biological Relevance

Cinnoline derivatives are often investigated as Bioisosteres of Quinolines and Isoquinolines .[5]

-

Kinase Inhibition: The N1-N2 motif provides unique hydrogen bonding acceptors for the ATP-binding pockets of kinases (e.g., c-Met, EGFR).

-

Antibacterial Agents: 4-substituted cinnolines have shown activity against Gram-negative bacteria, analogous to nalidixic acid derivatives.

Figure 2: Divergent synthesis from the 4-carbonitrile core.

Safety & Handling

-

Hazard Identification: Cinnoline-4-carbonitrile releases toxic fumes (NOx, CN-) upon thermal decomposition. It is an irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk over long periods).

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. All synthetic steps involving acetic anhydride or cyanides must be performed in a fume hood.

References

-

PrepChem. Synthesis of cinnoline-4-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16470-90-9. Retrieved from [Link]

-

Mishra, R., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.[6] Retrieved from [Link]

Sources

Synthesis of Cinnoline-4-Carbonitrile from ortho-Aminoacetophenones

Strategic Analysis of the Transformation

The synthesis of cinnoline-4-carbonitrile (4-cyanocinnoline) from ortho-aminoacetophenones represents a critical functionalization of the 1,2-diazanaphthalene scaffold. While direct oxidative couplings exist for specific highly substituted derivatives, the most robust, scalable, and authoritative pathway remains the Borsche-Richter Sequence .

This transformation is not a single-step reaction but a strategic three-phase workflow:

-

Diazotization & Cyclization (Borsche Synthesis): Construction of the N–N heterocyclic core.

-

Aromatization/Activation: Conversion of the tautomeric 4-hydroxy intermediate to the electrophilic 4-chloro derivative.

-

Nucleophilic Substitution (

): Installation of the nitrile group.

This guide prioritizes the Borsche-Chlorination-Cyanation route due to its high reproducibility across diverse acetophenone substrates and the commercial availability of precursors.

Core Methodology: Step-by-Step Protocol

Phase 1: The Borsche Cinnoline Synthesis

Objective: Conversion of

Mechanism: The reaction proceeds via the formation of a diazonium salt, which undergoes intramolecular electrophilic attack on the enol form of the acetyl group.

Protocol:

-

Reagents:

- -Aminoacetophenone (1.0 equiv)

-

Sodium Nitrite (NaNO

, 1.1 equiv) -

Hydrochloric Acid (conc. HCl, >2.5 equiv)

-

Solvent: Water (or H

O/Acetic Acid mixture for solubility)

-

Procedure:

-

Dissolve

-aminoacetophenone in dilute HCl and cool the solution to 0–5 °C in an ice bath. -

Add a pre-cooled aqueous solution of NaNO

dropwise, maintaining the temperature below 5 °C to prevent diazonium decomposition. -

Stir for 30–60 minutes. The solution will turn clear/yellowish.

-

Cyclization: Transfer the diazonium solution to a flask containing pre-heated (60–80 °C) dilute HCl or simply allow the diazonium solution to warm to room temperature and then heat to 70–80 °C for 2–4 hours.

-

Observation: Evolution of N

indicates decomposition (undesirable), but precipitation of a solid indicates cyclization. -

Cool the mixture. The 4-hydroxycinnoline precipitates as a solid.

-

Filter, wash with cold water, and dry.

-

Data Specification:

| Parameter | Typical Range | Critical Control Point |

|---|---|---|

| Temperature (Diazotization) | -5°C to 5°C | >10°C leads to phenol formation (hydrolysis). |

| Temperature (Cyclization) | 60°C to 80°C | Insufficient heat stalls ring closure. |

| Yield | 65–85% | Dependent on acetophenone solubility. |

Phase 2: Activation via Chlorination

Objective: Conversion of 4-hydroxycinnoline to 4-chlorocinnoline.

Rationale: The 4-hydroxy group is a poor leaving group. Conversion to the chloride activates the C4 position for nucleophilic attack, exploiting the electron-deficient nature of the cinnoline ring.

Protocol:

-

Reagents:

-

4-Hydroxycinnoline (dried, 1.0 equiv)

-

Phosphorus Oxychloride (POCl

, excess, solvent/reagent) -

Base Catalyst:

-Dimethylaniline or Pyridine (0.1 equiv)

-

-

Procedure:

-

Suspend 4-hydroxycinnoline in POCl

(approx. 5–10 mL per gram of substrate). -

Add the base catalyst.

-

Reflux the mixture (approx. 105 °C) under an inert atmosphere (N

or Ar) for 1–3 hours. -

Endpoint: The reaction is complete when the solid fully dissolves and TLC indicates consumption of starting material.

-

Workup: Evaporate excess POCl

under reduced pressure. Pour the residue carefully onto crushed ice/ammonia water to neutralize. Extract with dichloromethane (DCM). -

Dry over MgSO

and concentrate to yield 4-chlorocinnoline .

-

Phase 3: Cyanation ( or Pd-Catalyzed)

Objective: Synthesis of Cinnoline-4-carbonitrile.

Method A: Classical Rosenmund-von Braun (CuCN)

-

Reagents: 4-Chlorocinnoline, Copper(I) Cyanide (CuCN, 1.5 equiv), Pyridine or DMF/NMP.

-

Conditions: Heat at reflux (Pyridine) or 140–160 °C (DMF) for 4–12 hours.

-

Workup: Quench with aqueous ethylenediamine or NH

OH to complex the copper salts. Extract with ethyl acetate.

Method B: Modern Pd-Catalyzed Cyanation (Recommended)

-

Reagents: 4-Chlorocinnoline, Zn(CN)

(0.6 equiv), Pd(PPh -

Solvent: DMF, degassed.

-

Conditions: Heat at 80–100 °C for 2–6 hours.

-

Advantage: Milder conditions, easier workup, and higher tolerance for functional groups.

Mechanistic Visualization

The following diagram illustrates the molecular transformations and logic flow from the precursor to the final nitrile.

Figure 1: The Borsche-Richter-Cyanation workflow. The N-N bond is formed first, followed by ring closure, activation, and functionalization.

Troubleshooting & Optimization

Critical Impurities

-

Phenol Formation: If the diazotization temperature rises >5 °C, water attacks the diazonium salt, yielding

-hydroxyacetophenone.-

Correction: Maintain strict cryogenic control during nitrite addition.

-

-

Incomplete Chlorination: Residual 4-hydroxycinnoline complicates purification.

-

Correction: Ensure anhydrous conditions during POCl

reflux; use a drying tube.

-

-

Copper Contamination (Method A): Copper salts can chelate to the cinnoline nitrogens.

-

Correction: Use extensive washing with aqueous ammonia or EDTA during workup.

-

Yield Optimization Table

| Variable | Recommendation | Impact |

| Acid Concentration | 2M - 6M HCl | Balances solubility of amine vs. stability of diazonium. |

| Cyclization Time | Monitor by HPLC/TLC | Prolonged heating can degrade the diazonium before cyclization. |

| Cyanation Catalyst | Pd(PPh | Pd methods generally offer 10–20% higher yields and easier purification. |

References

-

Borsche, W. (1942). Über die Synthese von Cinnolinen aus o-Amino-acetophenonen. Justus Liebigs Annalen der Chemie.

-

Schofield, K., & Simpson, J. C. E. (1945).[1] Cinnolines.[1][2][3][4][5] Part IV. The preparation of 4-hydroxycinnolines. Journal of the Chemical Society.[1]

-

Levin, J. I., et al. (1993). An improved synthesis of 4-chlorocinnolines. Synthetic Communications.

-

Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews.

-

PrepChem. Synthesis of cinnoline-4-carbonitrile.

Sources

- 1. 132. Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

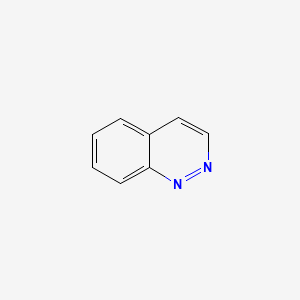

- 2. Cinnoline - Wikipedia [en.wikipedia.org]

- 3. Sci-Hub. ChemInform Abstract: Chemistry of Cinnoline. Part 4. Synthesis and Reactions of (4‐Aminocinnolin‐3‐yl)‐aryl‐methanones. / ChemInform, 2001 [sci-hub.box]

- 4. Synthesis of Bioderived Cinnolines and Their Flow-Based Conversion into 1,4-Dihydrocinnoline Derivatives [researchrepository.ucd.ie]

- 5. prepchem.com [prepchem.com]

The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Potential of the Cinnoline Nucleus

The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of two nitrogen atoms, imparts a unique electronic and steric profile that allows for diverse interactions with a multitude of biological targets.[3] This inherent versatility has propelled the cinnoline core into the forefront of drug discovery, leading to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[4][5] From combating infectious diseases to targeting the intricate signaling pathways of cancer, cinnoline-based compounds continue to emerge as promising candidates for novel therapeutics.[6] This guide provides a comprehensive technical overview of the known biological activities of the cinnoline scaffold, with a focus on its anticancer, antimicrobial, and central nervous system (CNS) applications. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

The cinnoline scaffold has proven to be a particularly fruitful starting point for the design of novel anticancer agents.[7] Its derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, including the inhibition of key enzymes involved in DNA replication and cell signaling.

Mechanism of Action: Inhibition of Topoisomerase I

One of the well-established anticancer mechanisms of certain cinnoline derivatives is the inhibition of topoisomerase I (Top1).[8] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[9] Cinnoline-based Top1 inhibitors, such as certain substituted dibenzo[c,h]cinnolines, act by stabilizing the covalent Top1-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.[9]

A notable example is the derivative 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline, which has demonstrated potent Top1-targeting activity and cytotoxicity.[3]

Mechanism of Action: Kinase Inhibition - The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][10] Several cinnoline derivatives have been identified as potent inhibitors of PI3K, effectively blocking this pro-survival pathway.[1] By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits Akt to the cell membrane for its activation.[2] The subsequent suppression of Akt activity leads to the downstream inhibition of cell growth and the induction of apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cinnoline_PI3K [label="Cinnoline\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibition_Node [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Activation_Node [label="Activation", shape=plaintext, fontcolor="#34A853"];

// Edges RTK -> PI3K [label="Activates"]; Cinnoline_PI3K -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation"]; PI3K -> PIP3 [label="Catalyzes"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee];

// Invisible edges for alignment {rank=same; Cinnoline_PI3K; PI3K} }

Caption: PI3K/Akt Signaling Pathway Inhibition by Cinnoline Derivatives.Data Presentation: Anticancer Activity of Cinnoline Derivatives

The following table summarizes the in vitro anticancer activity of representative cinnoline derivatives against various cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Topoisomerase I | RPMI8402 (Human Lymphoblastoma) | 0.07 | [3] |

| 2 | Not Specified | KB (Epidermoid Carcinoma) | 0.56 | [2] |

| 2 | Not Specified | Hep-G2 (Hepatoma Carcinoma) | 0.77 | [2] |

| 3 | PI3K | Human Tumor Cell Line 1 | 0.264 | [1] |

| 3 | PI3K | Human Tumor Cell Line 2 | 2.04 | [1] |

| 3 | PI3K | Human Tumor Cell Line 3 | 1.14 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of cinnoline derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_seeding [label="1. Seed cancer cells in a\n96-well plate.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation1 [label="2. Incubate for 24 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="3. Treat cells with varying\nconcentrations of cinnoline\nderivative.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation2 [label="4. Incubate for 48-72 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; mtt_addition [label="5. Add MTT solution to each well.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation3 [label="6. Incubate for 2-4 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilization [label="7. Add solubilization solution\n(e.g., DMSO) to dissolve\nformazan crystals.", fillcolor="#FFFFFF", fontcolor="#202124"]; measurement [label="8. Measure absorbance at\n570 nm.", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="9. Calculate cell viability and\nIC50 values.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_seeding; cell_seeding -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> mtt_addition; mtt_addition -> incubation3; incubation3 -> solubilization; solubilization -> measurement; measurement -> analysis; analysis -> end; }

Caption: Workflow for the MTT Cytotoxicity Assay.Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the cinnoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the cinnoline derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Cinnoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[5]

Mechanism of Action

The precise mechanisms of action for the antimicrobial effects of many cinnoline derivatives are still under investigation. However, it is hypothesized that, similar to quinolone antibiotics, some cinnoline compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11] The incorporation of a sulphonamide moiety into the cinnoline scaffold has been shown to enhance antimicrobial activity, potentially by inhibiting folate synthesis, a pathway crucial for microbial growth.[10]

Data Presentation: Antimicrobial Activity of Cinnoline Derivatives

The following table summarizes the in vitro antimicrobial activity of representative cinnoline derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 7-Substituted 4-aminocinnoline-3-carboxamides | V. cholerae | 6.25-25 | [2] |

| 7-Substituted 4-aminocinnoline-3-carboxamides | E. coli | 6.25-25 | [2] |

| 7-Substituted 4-aminocinnoline-3-carboxamides | S. aureus | 6.25-25 | [2] |

| 4-(p-Aminopiperazine)cinnoline-3-carboxamides | B. subtilis | 12.5-50 | [2] |

| 4-(p-Aminopiperazine)cinnoline-3-carboxamides | P. aeruginosa | 12.5-50 | [2] |

| 4-(p-Aminopiperazine)cinnoline-3-carboxamides | A. niger | 12.5-50 | [2] |

| 4-(p-Aminopiperazine)cinnoline-3-carboxamides | C. albicans | 12.5-50 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of cinnoline derivatives against bacteria using the broth microdilution method.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_comp [label="1. Prepare serial dilutions of\ncinnoline derivative in broth.", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_inoc [label="2. Prepare a standardized\nbacterial inoculum.", fillcolor="#FFFFFF", fontcolor="#202124"]; inoculation [label="3. Inoculate the wells of a\n96-well plate with the\nbacterial suspension.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="4. Incubate the plate at 37°C\nfor 18-24 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; read_mic [label="5. Determine the MIC by visual\ninspection for turbidity.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_comp; prep_comp -> prep_inoc; prep_inoc -> inoculation; inoculation -> incubation; incubation -> read_mic; read_mic -> end; }

Caption: Workflow for MIC Determination by Broth Microdilution.Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the cinnoline derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3] Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound that remains clear is the MIC.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The cinnoline scaffold has also been explored for its potential to modulate the central nervous system. Certain derivatives have shown promise as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease.[12]

Mechanism of Action: LRRK2 Inhibition

Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[12] These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is thought to contribute to neuronal damage and death. Cinnoline-3-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant LRRK2 kinase activity. By inhibiting LRRK2, these compounds may offer a therapeutic strategy to slow the progression of Parkinson's disease.

// Nodes LRRK2_mut [label="Mutant LRRK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cinnoline_LRRK2 [label="Cinnoline\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Kinase_Activity [label="Increased Kinase\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Phos [label="Substrate\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage &\nCell Death", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibition_Node [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges LRRK2_mut -> Kinase_Activity; Cinnoline_LRRK2 -> Kinase_Activity [label="Inhibits", color="#EA4335", style=dashed]; Kinase_Activity -> Substrate_Phos; Substrate_Phos -> Neuronal_Damage [label="Leads to"];

// Invisible edges for alignment {rank=same; Cinnoline_LRRK2; Kinase_Activity} }

Caption: LRRK2 Signaling and Inhibition by Cinnoline Derivatives.Conclusion and Future Directions

The cinnoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The anticancer, antimicrobial, and CNS-active properties highlighted in this guide represent just a fraction of the therapeutic potential of this versatile nucleus. The continued exploration of the cinnoline chemical space, guided by a deeper understanding of its interactions with biological targets and the application of rational drug design principles, holds immense promise for the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The journey of the cinnoline scaffold from a chemical curiosity to a source of potential life-saving drugs is a testament to the power of medicinal chemistry to address unmet medical needs.

References

-

Yang, Y., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

-

Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(3), 589. [Link]

-

Cushman, M., Nagarajan, M., & Pommier, Y. (1998). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Journal of Medicinal Chemistry, 41(19), 3546-3552. [Link]

-

Asif, M. (2024). An Overview of Diverse Biological Activities of Cinnoline Scaffold. Mini-Reviews in Organic Chemistry, 21(2), 162-176. [Link]

-

A, P., & S, K. (2019). A concise review on cinnoline and its biological activities. International Journal for Advance Research, Ideas and Innovations in Technology, 5(3), 1236-1243. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Singh, V. K., Hasan, M., Saxena, V., Singh, V. K., Yadav, P., Singh, O. D., & Deva, V. A. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 3728-3737. [Link]

-

Garofalo, A. W., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74. [Link]

-

Manzoni, C. (2018). The LRRK2 signalling system. Cell and Tissue Research, 373(1), 39-50. [Link]

-

Choi, H. G., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74. [Link]

-

Parrino, B., et al. (2020). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 3728-3737. [Link]

-

Pattan, S. R., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Serbian Chemical Society, 74(1), 39-48. [Link]

-

Wikipedia. (2023). Topoisomerase inhibitor. [Link]

-

LiverTox. (2020). Topoisomerase Inhibitors. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

Sources

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]

- 11. rroij.com [rroij.com]

- 12. Novel cinnoline-based inhibitors of LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of Cinnoline-4-Carbonitrile: A Technical Guide

Executive Summary

Cinnoline-4-carbonitrile (4-cyanocinnoline) represents a distinct class of electron-deficient N-heterocycles. Its stability profile is governed by two competing electronic features: the high electron affinity of the 1,2-diazine (cinnoline) ring and the electrophilic nature of the nitrile substituent at the C4 position.

This guide provides a structural analysis of potential degradation mechanisms, specifically hydrolysis, oxidation, and photolysis. It establishes a self-validating stress testing protocol aligned with ICH Q1A(R2) guidelines to empirically determine the compound's shelf-life and degradation kinetics.

Molecular Architecture & Reactivity Hotspots

To understand how cinnoline-4-carbonitrile degrades, one must understand its electronic distribution.

The Cinnoline Core (1,2-Diazanaphthalene)

Unlike quinoline, the cinnoline ring contains a nitrogen-nitrogen (

The Nitrile Appendage (-CN)

The cyano group at C4 is conjugated with the aromatic system. However, the electron-withdrawing nature of the adjacent ring nitrogens makes the nitrile carbon exceptionally susceptible to nucleophilic attack (hydrolysis) compared to a standard benzonitrile.

Predicted Degradation Pathways

Based on functional group chemistry and heterocyclic stability data, the following pathways are the primary degradation risks:

-

Hydrolysis (Acid/Base Catalyzed): The nitrile converts to the primary amide (cinnoline-4-carboxamide) and subsequently to the carboxylic acid (cinnoline-4-carboxylic acid).

-

N-Oxidation: Under oxidative stress, the ring nitrogens (N1 or N2) can form N-oxides.

-

Photolytic Cleavage: Cinnolines are chromophores. UV exposure can lead to ring contraction or nitrogen extrusion (denitrogenation), although this is less common than in acyclic azo compounds.

Pathway Visualization

The following diagram maps the predicted degradation products based on stress conditions.

Experimental Protocols: Forced Degradation (Stress Testing)

Do not rely on literature values alone. You must generate empirical data for your specific lot/formulation. The following protocols are designed to induce 5–20% degradation, the optimal range for validating analytical methods (HPLC/LC-MS).

Prerequisites:

-

Purity Check: Ensure starting material is >98% pure by HPLC.

-

Mass Balance: You must track the Total Peak Area. If the parent peak decreases but no new peaks appear, you have precipitated your compound or it has degraded into non-chromatophoric species.

Acid & Base Hydrolysis

Objective: Assess the vulnerability of the -CN bond to nucleophilic attack.

-

Preparation: Prepare a 1 mg/mL stock solution of cinnoline-4-carbonitrile in Methanol/Water (50:50).

-

Acid Stress: Add 1.0 mL of 1N HCl to 1.0 mL of stock.

-

Base Stress: Add 1.0 mL of 1N NaOH to 1.0 mL of stock.

-

Incubation: Heat both samples at 60°C for 4 hours.

-

Quenching (CRITICAL):

-

Neutralize the Acid sample with 1.0 mL of 1N NaOH.

-

Neutralize the Base sample with 1.0 mL of 1N HCl.

-

Why? Injecting highly acidic/basic samples can damage HPLC columns and alter peak shapes, invalidating the data.

-

Oxidative Stress

Objective: Evaluate N-oxide formation propensity.

-

Preparation: Mix 1.0 mL of stock solution with 1.0 mL of 3% Hydrogen Peroxide (H2O2) .

-

Incubation: Store at Room Temperature (25°C) for 24 hours. Do not heat initially, as H2O2 degrades rapidly with heat.

-

Quenching: Dilute with cold methanol or treat with a reducing agent (e.g., sodium bisulfite) if immediate injection isn't possible, to stop the reaction.

Photostability (ICH Q1B)

Objective: Determine sensitivity to light (UV and Visible).

-

Solid State: Spread ~5 mg of solid substance in a thin layer in a quartz petri dish.

-

Solution State: Prepare a 1 mg/mL solution in a clear glass vial.

-

Exposure: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter .

-

Control: Wrap a duplicate set of samples in aluminum foil (Dark Control) and place them alongside the exposed samples to differentiate thermal degradation from photodegradation.

Experimental Workflow Diagram

Analytical Considerations

To detect the degradants described above, standard reverse-phase HPLC is recommended.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the basic nitrogens protonated, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection).

-

Mass Spec: Positive Mode (ESI+).

Summary of Stability Attributes

| Parameter | Risk Level | Primary Degradant | Mitigation Strategy |

| Hydrolysis | High | Cinnoline-4-carboxylic acid | Store in desiccated environment; Avoid aqueous formulation storage >24h. |

| Oxidation | Moderate | Cinnoline N-oxide | Inert atmosphere (Argon/Nitrogen) for long-term storage. |

| Photolysis | Moderate | Ring-opened species | Amber glass vials; Protect from direct sunlight. |

| Thermal | Low | N/A (Stable < 60°C) | Store at 2-8°C or -20°C for long term. |

References

-

ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003.[3] [Link]

-

ICH Expert Working Group. ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation, 1996.[3] [Link]

-

Chemistry Steps. Mechanism of Nitrile Hydrolysis. (General mechanism for aromatic nitriles). [Link]

-

PubChem. Cinnoline Compound Summary. National Library of Medicine. [Link]

Sources

Technical Whitepaper: Comparative Analysis of Cinnoline and Quinoline Scaffolds in Medicinal Chemistry

Topic: Cinnoline vs. Quinoline: Fundamental Structural Differences Content Type: In-depth Technical Guide

Executive Summary

In the optimization of lead compounds, the substitution of a quinoline scaffold with its bioisostere, cinnoline, represents a potent "molecular switch." While structurally homologous—differing only by the intrusion of a second nitrogen atom at the 2-position—these two bicyclic heterocycles exhibit divergent electronic landscapes, basicity profiles, and metabolic liabilities.

This guide provides a rigorous technical comparison for medicinal chemists. It moves beyond superficial structural similarity to analyze the causal physicochemical differences that dictate binding affinity and pharmacokinetic fate. We explore why a researcher might transition from a stable quinoline core to the more electron-deficient cinnoline system to modulate pKa, solubility, or target selectivity.

Structural & Electronic Fundamentals

The fundamental divergence between quinoline and cinnoline arises from the N—N bond in cinnoline versus the C—N bond in quinoline. This single atom substitution drastically alters the electrostatic potential surface (ESP) and basicity.

Physicochemical Comparison

The introduction of the second nitrogen atom in cinnoline creates an "alpha-effect" repulsion and significantly withdraws electron density from the ring system, lowering the energy of the HOMO (Highest Occupied Molecular Orbital).

| Feature | Quinoline | Cinnoline | Medicinal Chemistry Implication |

| IUPAC Name | Benzo[b]pyridine | Benzo[c]pyridazine | — |

| Heteroatoms | N1 | N1, N2 | Cinnoline provides a dual H-bond acceptor motif. |

| Basicity (pKa) | ~4.90 | ~2.64 | Critical: Cinnoline is ~100x less basic. It remains unprotonated at physiological pH, unlike quinoline which may partially protonate. |

| Dipole Moment | ~2.19 D | ~4.14 D | Cinnoline is significantly more polar, affecting solubility and membrane permeability. |

| Resonance Energy | 198 kJ/mol | Lower (Est. ~160 kJ/mol) | Cinnoline is thermodynamically less stable and more prone to ring-opening or reduction. |

| LogP | ~2.04 | ~1.5 - 1.8 | Cinnoline lowers lipophilicity, potentially reducing non-specific binding. |

Electronic Logic Visualization

The following diagram illustrates the structural numbering and the resulting electronic logic that drives reactivity and binding.

Figure 1: Structural logic comparing the electronic consequences of the scaffold architecture. The N-N bond in cinnoline drastically reduces basicity via inductive withdrawal.

Synthetic Access & Methodologies

While quinoline synthesis is a staple of undergraduate labs (Skraup, Friedländer), cinnoline synthesis requires more specialized handling of diazonium intermediates.

Quinoline: The Skraup Synthesis (Optimized)

Mechanism: Acid-catalyzed condensation of aniline with acrolein (generated in situ from glycerol). Why use it: Robust, tolerates diverse substitution on the aniline ring.

Protocol:

-

Reagents: Aniline (10 mmol), Glycerol (30 mmol), Nitrobenzene (oxidant, 5 mL), Conc. H₂SO₄ (10 mL).

-

Setup: Equip a round-bottom flask with a reflux condenser. Add aniline, glycerol, and nitrobenzene.[1]

-

Initiation: Add H₂SO₄ dropwise with stirring. Caution: Exothermic.

-

Reaction: Reflux at 140°C for 4 hours. The mixture will darken significantly.

-

Workup: Cool to RT. Basify with 50% NaOH to pH > 10. Steam distill to remove unreacted nitrobenzene/aniline.[2] Extract the residue with ether.

-

Purification: Flash chromatography (Hexane/EtOAc).

Cinnoline: The Widman-Stoermer Synthesis

Mechanism: Intramolecular cyclization of a diazotized o-aminoacetophenone. Why use it: The most reliable route for 4-substituted cinnolines, avoiding the unstable alkyne intermediates of the Richter synthesis.

Protocol:

-

Precursor: o-Aminoacetophenone (10 mmol).

-

Diazotization: Dissolve precursor in conc. HCl (15 mL) and water (15 mL). Cool to -5°C in an ice/salt bath.

-

Addition: Add NaNO₂ (11 mmol) in water dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.

-

Cyclization: Allow the mixture to warm to RT. Adjust pH to ~5-6 using sodium acetate. The intramolecular coupling occurs spontaneously upon warming/pH adjustment.

-

Workup: The cinnoline often precipitates or is extracted with DCM.

-

Validation: Verify N-N bond formation via absence of diazonium peak in IR and shift in NMR.

Synthetic Workflow Logic

Figure 2: Comparative synthetic workflows. Note the requirement for diazo-chemistry in cinnoline synthesis, necessitating stricter temperature control compared to the robust thermal reflux of quinoline.

Reactivity & Medicinal Chemistry Implications[2][3][4]

Electrophilic Aromatic Substitution (EAS)

-

Quinoline: Protonation occurs at N1, deactivating the pyridine ring. EAS (Nitration, Bromination) occurs at C5 and C8 of the benzene ring.

-

Cinnoline: The N1=N2 bond is highly electron-withdrawing. The benzene ring is deactivated, but less so than the pyridazine ring. EAS also targets C5 and C8 , but yields are generally lower due to the overall electron deficiency of the bicyclic system.

Metabolic Stability & SAR

The "Cinnoline Switch" is often employed to mitigate metabolic hot-spots.

-

Quinoline Liability: Prone to N-oxidation (N-oxide formation) and oxidation at C2 (via aldehyde oxidase).

-

Cinnoline Advantage: The C3 position is less susceptible to oxidative metabolism than the C2 of quinoline. However, the N-N bond can be a liability for reductive metabolism (ring opening to hydrazines) under anaerobic conditions or specific enzymatic catalysis.

Bioisosteric Decision Matrix

When should a medicinal chemist switch from Quinoline to Cinnoline?

-

To Reduce Basicity: If the quinoline nitrogen is protonated at physiological pH (causing poor membrane permeability or hERG liability), switching to cinnoline (pKa 2.6) ensures the molecule remains neutral.

-

To Increase Solubility: The higher dipole moment of cinnoline improves aqueous solubility compared to the lipophilic quinoline.

-

To Target Unique Binding Pockets: The N2 of cinnoline offers a second vector for hydrogen bonding that quinoline lacks.

Figure 3: SAR Decision Tree for bioisosteric replacement of Quinoline with Cinnoline.

References

-

Mishra, P., et al. Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. Pharma Biosci J. [Link]

-

MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] [Link]

-

Hosmane, R. S., & Liebman, J. F. Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? Structural Chemistry.[11] [Link]

-

DrugFuture. von Richter (Cinnoline) Synthesis. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Cinnoline - Wikipedia [en.wikipedia.org]

- 10. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: Cinnoline-4-carbonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Enduring Significance of the Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic distribution and rigid conformational framework have made it a cornerstone for the design of novel therapeutic agents across a wide spectrum of diseases. Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][3] This inherent biological versatility has fueled extensive research into the synthesis and functionalization of the cinnoline core, with the goal of developing next-generation pharmaceuticals with enhanced potency and selectivity.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of cinnoline-4-carbonitrile as a pivotal precursor in the synthesis of pharmaceutically relevant compounds. The nitrile functionality at the C4 position serves as a versatile chemical handle, enabling access to a diverse array of key functional groups that are frequently incorporated into bioactive molecules. This guide will furnish not only detailed, step-by-step protocols for the transformation of cinnoline-4-carbonitrile but also the underlying chemical principles and strategic considerations that inform these synthetic pathways.

Physicochemical Properties of Cinnoline-4-carbonitrile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Cinnoline-4-carbonitrile is a yellow crystalline solid with a melting point of 140°C.[4] Its structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃ | N/A |

| Molecular Weight | 155.16 g/mol | N/A |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 140°C | [4] |

| IUPAC Name | Cinnoline-4-carbonitrile | N/A |

The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the cinnoline ring system. This electronic feature is a key consideration in the design of subsequent synthetic transformations.

Synthetic Utility of Cinnoline-4-carbonitrile: Key Transformations and Protocols

The strategic value of cinnoline-4-carbonitrile lies in the chemical versatility of the nitrile group. This section details the protocols for converting the 4-carbonitrile into three critical functionalities in pharmaceutical synthesis: a primary amine (via reduction), a carboxylic acid (via hydrolysis), and a tetrazole (via cycloaddition).

Sources

Application Notes and Protocols: Cinnoline-4-carbonitrile in the Development of Kinase Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the cinnoline-4-carbonitrile scaffold in the design and synthesis of novel kinase inhibitors. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Introduction: The Cinnoline Scaffold as a Privileged Kinase Inhibitor Motif

The cinnoline nucleus, a bicyclic heteroaromatic system, has emerged as a significant scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its structural similarity to other well-known kinase inhibitor cores, such as quinoline and quinazoline, makes it an attractive starting point for the development of novel therapeutics targeting the kinome.[5][6][7][8][9] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][10] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a major focus of modern drug discovery.[8][11]

Cinnoline derivatives have shown promise as inhibitors of a range of kinases, including Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling, and various receptor tyrosine kinases implicated in cancer progression.[3][11][12] The cinnoline-4-carbonitrile moiety, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization at the 4-position to explore interactions within the ATP-binding pocket of kinases.[13] The nitrile group itself can be a key pharmacophoric element or a precursor for other functional groups.

This guide will provide detailed protocols for the synthesis of a key intermediate, 4-chlorocinnoline-3-carbonitrile, and its subsequent derivatization. Furthermore, it will outline robust methodologies for the in vitro and cellular evaluation of these compounds as kinase inhibitors.

Synthesis of Key Cinnoline Intermediates

The synthesis of cinnoline-based kinase inhibitors often begins with the construction of a functionalized cinnoline core. A crucial and versatile intermediate is 4-chlorocinnoline-3-carbonitrile, which allows for nucleophilic substitution at the 4-position to introduce various side chains that can be tailored to target specific kinases. The following section provides a two-step protocol for the synthesis of this key intermediate.

Protocol 1: Synthesis of 1,4-dihydro-4-oxocinnoline-3-carbonitrile

This protocol describes the synthesis of 1,4-dihydro-4-oxocinnoline-3-carbonitrile from 3-bromo-4(1H)-cinnolinone via a copper-catalyzed cyanation reaction.[14][15]

Materials and Reagents:

-

3-bromo-4(1H)-cinnolinone

-

Copper(I) cyanide (CuCN)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4(1H)-cinnolinone (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine to the flask. The amount of pyridine should be sufficient to form a stirrable slurry.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 95:5). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing a concentrated aqueous solution of hydrochloric acid. This will protonate the pyridine and help in its removal.

-

Stir the mixture for 30 minutes. The product should precipitate out of the acidic solution.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with water and then a small amount of cold methanol to remove impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

-

-

Drying and Characterization:

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

-

Protocol 2: Synthesis of 4-chlorocinnoline-3-carbonitrile

This protocol details the conversion of 1,4-dihydro-4-oxocinnoline-3-carbonitrile to the highly reactive 4-chlorocinnoline-3-carbonitrile using phosphoryl chloride (POCl₃).[14][16][17][18]

Materials and Reagents:

-

1,4-dihydro-4-oxocinnoline-3-carbonitrile

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene (anhydrous)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,4-dihydro-4-oxocinnoline-3-carbonitrile (1 equivalent) in anhydrous toluene.

-

Reagent Addition: Add phosphoryl chloride (5-10 equivalents) to the suspension. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction is typically complete within 2-4 hours, and the mixture should become a clear solution. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane:ethyl acetate gradient).

-

Characterize the purified 4-chlorocinnoline-3-carbonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Evaluation of Cinnoline-Based Kinase Inhibitors

Once a library of cinnoline-4-carbonitrile derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays against purified kinases, followed by cell-based assays to assess their effects in a more physiologically relevant context.

In Vitro Kinase Inhibition Assays

The primary goal of in vitro kinase assays is to determine the potency of the synthesized compounds against a specific kinase target, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Several robust and high-throughput assay formats are available.

This protocol is adapted for determining the inhibitory activity of cinnoline derivatives against Bruton's tyrosine kinase (BTK) using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.[19][20]

Materials and Reagents:

-

Recombinant human BTK enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

BTK Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Cinnoline-4-carbonitrile derivatives (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute these stock solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

Test compound or vehicle (DMSO) control.

-

Recombinant BTK enzyme in kinase buffer.

-

Substrate/ATP mix in kinase buffer. The final concentrations of ATP and substrate should be at or near their Kₘ values for the specific kinase.

-

-

The final reaction volume is typically 25 µL. Include "no enzyme" and "no inhibitor" controls.

-

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal curve using graphing software (e.g., GraphPad Prism).

-

This protocol describes a binding assay to determine the affinity of cinnoline derivatives for Epidermal Growth Factor Receptor (EGFR) using the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), which is based on Förster Resonance Energy Transfer (FRET).[21][22]

Materials and Reagents:

-

Recombinant human EGFR kinase (tagged, e.g., GST-tagged)

-

LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-GST)

-

LanthaScreen™ Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive inhibitor)

-

Kinase Buffer

-

Cinnoline-4-carbonitrile derivatives (in DMSO)

-

Black, low-volume 384-well plates

-

FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer, maintaining a constant final DMSO concentration.

-

Assay Assembly:

-

Add test compound or vehicle control to the wells of a 384-well plate.

-

Add a mixture of EGFR kinase and Eu-anti-tag antibody.

-

Add the Kinase Tracer.

-

The final assay volume is typically 15 µL.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Measure the FRET signal on a plate reader by exciting the Europium donor and measuring emission from both the donor and the Alexa Fluor™ 647 acceptor.

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

A decrease in the FRET signal indicates displacement of the tracer by the test compound.

-

Determine IC₅₀ values from the dose-response curves.

-

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of kinase inhibitors in a more complex biological environment, providing insights into cell permeability, off-target effects, and overall cellular response.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[4][23] This protocol can be used to determine the cytotoxic or cytostatic effects of cinnoline derivatives on cancer cell lines.

Materials and Reagents:

-

Cancer cell line of interest (e.g., a cell line known to be dependent on the targeted kinase, such as an EGFR-mutant lung cancer cell line for an EGFR inhibitor).[24]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Cinnoline-4-carbonitrile derivatives (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

-

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values from the dose-response curves.

-

Data Presentation and Interpretation

Tabulated IC₅₀ Data

Summarizing the inhibitory activities of a series of cinnoline derivatives in a table allows for a clear comparison of their potencies against different kinases.

| Compound ID | R Group at C4 | BTK IC₅₀ (nM) | EGFR IC₅₀ (nM) | Cell Line GI₅₀ (µM) |

| Cinn-001 | 4-phenoxyaniline | 15 | 250 | 1.2 (Lung Cancer Cell Line) |

| Cinn-002 | 3-aminopyridine | 250 | 25 | 0.8 (Breast Cancer Cell Line) |

| Cinn-003 | N-methylpiperazine | 8 | >1000 | 0.5 (Leukemia Cell Line) |

| ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR is crucial for the rational design of more potent and selective inhibitors. For cinnoline-based kinase inhibitors, several key structural features have been shown to influence activity.[6][7][25][26]

-

Substitution at the 4-position: The nature of the substituent at the C4 position of the cinnoline ring is critical for determining kinase selectivity and potency. Aromatic and heteroaromatic rings can form key interactions with the hinge region of the kinase ATP-binding site.

-

Modifications to the Cinnoline Core: Substitution on the benzo part of the cinnoline ring can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also lead to additional interactions with the kinase.

-

The Role of the Nitrile Group: The nitrile group at the C3 position can act as a hydrogen bond acceptor and can be crucial for binding to certain kinases. Alternatively, it can serve as a synthetic handle for further elaboration.

Visualizations

Signaling Pathway Diagram

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway, a common target for cinnoline-based inhibitors.

Experimental Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ro.uow.edu.au [ro.uow.edu.au]

- 5. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. researchgate.net [researchgate.net]

- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reversible luminescent reaction of amines with copper(i) cyanide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

- 18. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. promega.com [promega.com]

- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application of cinnoline-4-carbonitrile in designing anticancer agents

An Application Guide to Cinnoline-4-Carbonitrile in the Design of Novel Anticancer Agents

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the cinnoline-4-carbonitrile scaffold in the design and evaluation of novel anticancer agents. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental design, offers field-proven insights into protocol execution, and grounds its claims in authoritative scientific literature.

The Cinnoline Scaffold: A Rising Star in Oncology Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing fused rings are particularly prominent in oncology.[1][2] Within this class, the cinnoline (1,2-benzodiazine) ring system has emerged as a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets with high affinity.[2][3][4] While isomeric to well-known structures like quinazoline and quinoxaline, the unique 1,2-diaza arrangement in cinnoline offers distinct electronic and steric properties, enabling novel interactions with therapeutic targets.[2]

The addition of a carbonitrile (-C≡N) group at the 4-position is a critical design element. This strongly electron-withdrawing group is not merely a passive substituent; it frequently acts as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of protein kinases.[5] This design strategy has been successfully employed in potent quinoline-3-carbonitrile-based kinase inhibitors, suggesting a translatable rationale for the cinnoline-4-carbonitrile core.[5]

Synthetic Strategies: Building the Cinnoline-4-Carbonitrile Core

The foundation of any screening campaign is a robust and flexible synthetic strategy. The direct synthesis of the cinnoline-4-carbonitrile core provides a crucial starting point for the development of a diverse chemical library.

Protocol 1: Synthesis of Cinnoline-4-carbonitrile Parent Scaffold

This protocol is adapted from established methodologies for the synthesis of the core structure.[6] The rationale is to create the foundational molecule from which a library of anticancer candidates can be derived through further substitution.

Materials:

-

Starting material (e.g., a suitable ortho-substituted aniline precursor)

-

Acetic anhydride

-

Appropriate solvents (e.g., hexane for recrystallization)

-

Nitrogen gas supply

-

Standard reflux and recrystallization glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the precursor compound (e.g., 4-cinnolinecarboxamide N-oxide) in acetic anhydride. The use of acetic anhydride serves as both the solvent and a dehydrating agent to facilitate nitrile formation.

-

Inert Atmosphere: Purge the system with nitrogen gas. This is crucial to prevent side reactions with atmospheric oxygen and moisture, ensuring a higher yield and purity of the product.

-

Reflux: Heat the stirred solution to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed overnight to ensure complete conversion.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetic anhydride under reduced pressure using a rotary evaporator. This step isolates the crude product.

-

Purification: Recrystallize the resulting solid residue from a suitable solvent, such as hexane. Recrystallization is a critical purification step that removes unreacted starting materials and byproducts, yielding the final cinnoline-4-carbonitrile as a crystalline solid.[6]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Unraveling the Mechanism of Action: From Kinase Inhibition to Apoptosis